molecular formula C15H22N2O4S B12220445 4-[(Diethylamino)sulfonyl]phenyl morpholin-4-yl ketone

4-[(Diethylamino)sulfonyl]phenyl morpholin-4-yl ketone

Cat. No.: B12220445
M. Wt: 326.4 g/mol
InChI Key: QPHQEEBFGVCYJS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Diethylamino)sulfonyl]phenyl morpholin-4-yl ketone typically involves the reaction of 4-(diethylamino)benzenesulfonyl chloride with morpholine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

  • Dissolve 4-(diethylamino)benzenesulfonyl chloride in an anhydrous solvent such as dichloromethane.
  • Add morpholine to the solution while maintaining the temperature at around 0°C.
  • Gradually add a base such as triethylamine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Diethylamino)sulfonyl]phenyl morpholin-4-yl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Diethylamino)sulfonyl]phenyl morpholin-4-yl ketone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Diethylamino)sulfonyl]phenyl morpholin-4-yl ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylmorpholine: Similar structure but with a benzoyl group instead of a sulfonyl group.

    4-Morpholinylphenylmethanone: Similar structure but with a methanone group instead of a sulfonyl group.

    4-Morpholinylphenylsulfone: Similar structure but with a sulfone group instead of a sulfonyl group.

Uniqueness

4-[(Diethylamino)sulfonyl]phenyl morpholin-4-yl ketone is unique due to the presence of the diethylamino group, which can enhance its solubility and reactivity. The sulfonyl group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

N,N-diethyl-4-(morpholine-4-carbonyl)benzenesulfonamide

InChI

InChI=1S/C15H22N2O4S/c1-3-17(4-2)22(19,20)14-7-5-13(6-8-14)15(18)16-9-11-21-12-10-16/h5-8H,3-4,9-12H2,1-2H3

InChI Key

QPHQEEBFGVCYJS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCOCC2

Origin of Product

United States

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